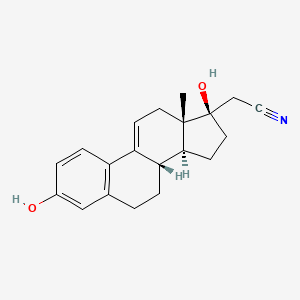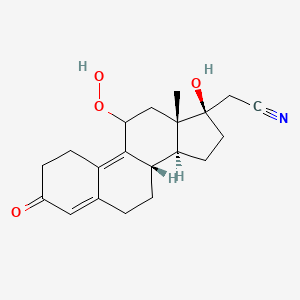![molecular formula C8H10N2O3S B601997 Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) CAS No. 75304-18-6](/img/no-structure.png)
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) is a related compound of Hydrochlorothiazide, a diuretic prescribed for hypertension and edema . It has a molecular formula of C8H10N2O3S and a molecular weight of 214.24 .
Molecular Structure Analysis
The InChI key for this compound is IOQXKJTZYDZAFN-UHFFFAOYSA-N . The InChI is InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) . The Canonical SMILES is CC(=O)NS(=O)(=O)C1=CC=CC=C1N .Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H10N2O3S and a molecular weight of 214.24 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Degradation Product Analysis : Bhattacharyya et al. (2015) conducted a study on the degradation products of Hydrochlorothiazide under acidic and basic conditions, identifying various compounds including N-[(2-Aminophenyl)sulfonyl] Acetamide as degradation products. This research is significant for understanding the stability and degradation pathways of Hydrochlorothiazide in different environmental conditions (Bhattacharyya, Basak, Maity, & Ghosh, 2015).
Crystal Structure and Solubility Studies : Johnston et al. (2006) explored the crystal structure of Hydrochlorothiazide N,N-dimethylacetamide disolvate, which is relevant to understanding the physical and chemical properties of Hydrochlorothiazide and its related compounds (Johnston, Florence, & Kennedy, 2006).
Stability Indicating High-Performance Liquid Chromatography (HPLC) Methods : Bernardi et al. (2020) developed a sensitive HPLC method for assaying Hydrochlorothiazide and its degradation products, including N-[(2-Aminophenyl)sulfonyl] Acetamide, which is crucial for quality control and assurance in pharmaceutical formulations (Bernardi et al., 2020).
Cocrystal Formation for Solubility Enhancement : Research by Sanphui and Rajput (2014) focused on the formation of cocrystals with Hydrochlorothiazide to improve its solubility, which is a critical aspect in enhancing the bioavailability of drugs (Sanphui & Rajput, 2014).
Cytotoxic Activity of Sulfonamide Derivatives : Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including N-[(2-Aminophenyl)sulfonyl] Acetamide, and evaluated their cytotoxic activity against cancer cell lines, contributing to the development of potential anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Corrosion Inhibition Studies : Samide et al. (2012) investigated the effect of sulfacetamide, a compound related to N-[(2-Aminophenyl)sulfonyl] Acetamide, on the corrosion products formed on carbon steel in acidic solutions, indicating its potential application as a corrosion inhibitor (Samide, Tutunaru, Dobrițescu, & Negrila, 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride to form N-(2-acetamido-phenyl)sulfonamide, which is then treated with sodium hydroxide to form N-[(2-aminophenyl)sulfonyl] acetamide.", "Starting Materials": [ "2-aminobenzenesulfonamide", "acetic anhydride", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-aminobenzenesulfonamide is added to a mixture of acetic anhydride and a catalytic amount of sulfuric acid.", "Step 2: The reaction mixture is heated to reflux for several hours.", "Step 3: The reaction mixture is cooled and poured into ice-cold water.", "Step 4: The resulting solid is filtered and washed with water.", "Step 5: The solid is dissolved in a solution of sodium hydroxide.", "Step 6: The solution is heated to reflux for several hours.", "Step 7: The reaction mixture is cooled and acidified with hydrochloric acid.", "Step 8: The resulting solid is filtered and washed with water.", "Step 9: The solid is dried to yield Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)." ] } | |
CAS No. |
75304-18-6 |
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)

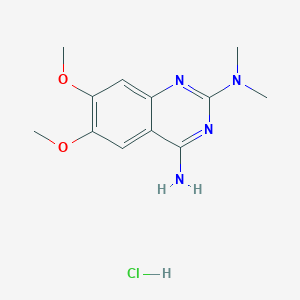


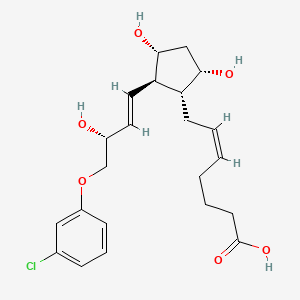

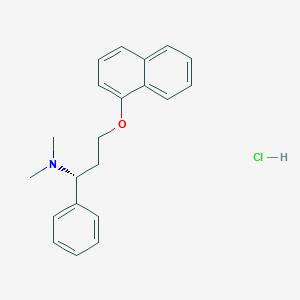
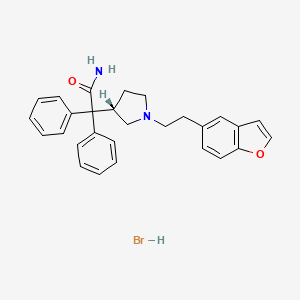
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

